N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is an organic compound that features a cinnamamide backbone with two thiophene rings and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.
Amidation Reaction: The hydroxyethyl intermediate is then reacted with cinnamic acid or its derivatives under amidation conditions to form the final product.
Common reagents used in these reactions include reducing agents like sodium borohydride for the formation of the hydroxyethyl group and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)cinnamamide: Lacks the thiophene rings, making it less versatile in terms of chemical reactivity.
N-(2-thiophen-2-yl)ethyl)cinnamamide: Contains only one thiophene ring, which may affect its electronic properties and reactivity.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide: Similar structure but with different positioning of the thiophene ring.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is unique due to the presence of two thiophene rings in different positions, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCCAVUIOPEGE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.